molecular formula C12H9N3S B12913029 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- CAS No. 7271-54-7

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)-

Cat. No.: B12913029
CAS No.: 7271-54-7
M. Wt: 227.29 g/mol
InChI Key: ZFBUMSNXMBBNCT-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The resulting triazole derivatives can be further modified by reacting with secondary amines and formaldehyde solution to yield aminomethyl-triazole-thiones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole-thiones. These products can exhibit different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- is unique due to the presence of the naphthalene moiety, which can enhance its biological activity and provide additional sites for functionalization. This structural feature distinguishes it from other triazole-thione derivatives and contributes to its diverse applications in various fields .

Properties

CAS No.

7271-54-7

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

5-naphthalen-1-yl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H9N3S/c16-12-13-11(14-15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,14,15,16)

InChI Key

ZFBUMSNXMBBNCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=S)NN3

Origin of Product

United States

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